

# JNJ-26070109 gender-specific effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26070109 |           |
| Cat. No.:            | B15615440    | Get Quote |

# **Technical Support Center: JNJ-26070109**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing **JNJ-26070109** in their experiments.

## Frequently Asked Questions (FAQs)

**General Information** 

Q1: What is **JNJ-26070109** and what is its primary mechanism of action?

**JNJ-26070109** is a potent, selective, and orally bioavailable antagonist of the cholecystokinin 2 (CCK2) receptor.[1][2][3][4] It functions as a competitive antagonist, meaning it binds to the CCK2 receptor and blocks the action of the endogenous ligand, gastrin, and its synthetic analogue, pentagastrin.[2][4] The primary therapeutic target for this compound has been in the context of gastroesophageal reflux disease (GORD) due to its ability to inhibit gastric acid secretion.[2][3]

Q2: Are there any known gender-specific effects of JNJ-26070109 in animal models?

Based on the currently available scientific literature, there is no specific information detailing gender-specific effects of **JNJ-26070109** in animal models. Preclinical studies have primarily focused on its efficacy in inhibiting gastric acid secretion in rats, without reporting differential effects between males and females.[2][3] However, it is crucial for researchers to consider sex

### Troubleshooting & Optimization





as a biological variable in their own study designs, as sex-specific effects are observed with other therapeutic agents in animal models.[5][6]

Experimental Design & Protocols

Q3: I am not observing the expected inhibition of gastric acid secretion. What are some potential reasons?

Several factors could contribute to a lack of efficacy in your experiment:

- Suboptimal Dose: Ensure you are using a dose that achieves a plasma concentration sufficient to antagonize the CCK2 receptor. Chronic administration of 10 μmol·kg<sup>-1</sup> of JNJ-26070109 has been shown to reduce pentagastrin-stimulated acid secretion by 45% in rats.
   [2]
- Incorrect Animal Model: The described efficacy of JNJ-26070109 is in a rat model with a
  chronic gastric fistula to measure acid secretion.[2][3] Ensure your model is appropriate for
  assessing gastric acid output.
- Compound Stability and Formulation: JNJ-26070109 should be stored correctly to maintain its activity.[1] Additionally, the formulation for oral administration is critical for achieving the desired bioavailability.[1]
- Timing of Measurement: The half-life of JNJ-26070109 in rats is approximately 1.8 hours.[4]
   Measurements of acid secretion should be timed to coincide with peak plasma concentrations of the compound.

Q4: Can you provide a general protocol for a pentagastrin-stimulated gastric acid secretion study in rats?

The following is a summarized experimental approach based on published studies.[2][3]

- Animal Model: Utilize rats with a surgically implanted chronic gastric fistula.
- Dosing: Administer JNJ-26070109 or vehicle orally. For chronic studies, dosing may occur over several weeks (e.g., 21 days).[2]



- Stimulation: Under conscious conditions, stimulate gastric acid secretion using a subcutaneous infusion of pentagastrin.
- Sample Collection: Collect gastric juice samples at regular intervals through the fistula.
- Analysis: Measure the acid concentration in the collected samples by titration.

**Data Interpretation** 

Q5: What kind of quantitative data is available for JNJ-26070109?

Key quantitative data for JNJ-26070109 from preclinical studies are summarized below.

Table 1: In Vitro Receptor Binding Affinity (pKi)

| Species | CCK2 Receptor pKi |
|---------|-------------------|
| Human   | 8.49 ± 0.13       |
| Rat     | 7.99 ± 0.08       |
| Dog     | 7.70 ± 0.14       |

Data from Morton et al., 2011.[4]

Table 2: In Vivo Oral Bioavailability and Half-Life

| Species | Oral Bioavailability (%F) | Half-Life (t½) |
|---------|---------------------------|----------------|
| Rat     | 73 ± 16                   | 1.8 ± 0.3 h    |
| Dog     | 92 ± 12                   | 1.2 ± 0.1 h    |

Data from Morton et al., 2011.[4]

Table 3: In Vivo Efficacy (Oral EC<sub>50</sub>) in Pentagastrin-Stimulated Acid Secretion



| Species | Oral EC50 (μM) |
|---------|----------------|
| Rat     | 1.5            |
| Dog     | 0.26           |

Data from Morton et al., 2011.[4]

# **Signaling Pathways and Experimental Workflow**

Mechanism of Action of JNJ-26070109





Click to download full resolution via product page

Caption: Mechanism of JNJ-26070109 in blocking gastrin-stimulated acid secretion.

Experimental Workflow for Assessing Gastric Acid Secretion





Click to download full resolution via product page

Caption: Workflow for in vivo gastric acid secretion experiments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. medchemexpress.com [medchemexpress.com]







- 2. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] JNJ-26070109 [(R)4-Bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: A Novel, Potent, and Selective Cholecystokinin 2 Receptor Antagonist with Good Oral Bioavailability | Semantic Scholar [semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. Sex Matters—Insights from Testing Drug Efficacy in an Animal Model of Pancreatic Cancer
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-26070109 gender-specific effects in animal models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615440#jnj-26070109-gender-specific-effects-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com